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molecular formula C12H15FN2O4 B8714995 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine CAS No. 647858-38-6

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine

Cat. No. B8714995
M. Wt: 270.26 g/mol
InChI Key: PIDSMXVVFIBSIG-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A mixture of 4-(2-(2-fluoro-4-nitrophenoxy)ethyl)morpholine (1.3 g, 4.81 mmol) and Pd/C (0.4 g, 10%) in THF (12 mL) under H2 was stirred at rt overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound as yellow oil (1.00 g, 86%), the crude product was used for next step without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>C1COCC1.[Pd]>[F:1][C:2]1[CH:16]=[C:15]([CH:14]=[CH:13][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)[NH2:17]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(OCCN2CCOCC2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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